molecular formula C23H19ClN2O5 B408273 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B408273
M. Wt: 438.9g/mol
InChI Key: LLXMNPYVSXQACU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzooxazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves coupling the benzooxazole and chlorophenyl intermediates with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety, in particular, may enhance its bioactivity and solubility compared to similar compounds.

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H19ClN2O5/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(27)25-14-8-9-16(24)15(12-14)23-26-17-6-4-5-7-18(17)31-23/h4-12H,1-3H3,(H,25,27)

InChI Key

LLXMNPYVSXQACU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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